![molecular formula C10H7N3O B1341106 2-(Furan-2-yl)imidazo[1,2-b]pyridazin CAS No. 951625-69-7](/img/structure/B1341106.png)
2-(Furan-2-yl)imidazo[1,2-b]pyridazin
Übersicht
Beschreibung
2-(Furan-2-yl)imidazo[1,2-b]pyridazine is a heterocyclic compound that features a fused ring system consisting of an imidazo[1,2-b]pyridazine core with a furan ring attached at the 2-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research has indicated that imidazo[1,2-b]pyridazines exhibit promising anticancer properties, primarily through their activity as kinase inhibitors. Specifically, studies have shown that these compounds can inhibit various kinases involved in cancer progression. For instance, a study highlighted the synthesis of new derivatives that demonstrated IC50 values ranging from 0.004 to 5.91 μM against several kinases, including TRKA, TRKB, and TRKC, showcasing their potential as anticancer agents .
Table 1: Kinase Inhibition Profiles of Imidazo[1,2-b]pyridazine Derivatives
Compound ID | Kinase Target | IC50 (μM) | In Vivo Efficacy |
---|---|---|---|
Compound 12 | TRKA | 0.004 | Tumor regression by 20% at 50 mg/kg |
Compound 39 | FLT3 | TBD | TBD |
Antimalarial Properties
Another significant application of imidazo[1,2-b]pyridazine derivatives is in the development of antimalarial agents. Compounds synthesized from this scaffold have shown strong activity against drug-sensitive and drug-resistant strains of Plasmodium falciparum, indicating their potential as new leads for antimalarial therapy .
JAK Inhibition
The compound has also been explored as a Janus kinase (JAK) inhibitor. JAK inhibitors are crucial in treating various myeloproliferative disorders and inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Certain derivatives have demonstrated potent inhibition of JAK1, JAK2, and JAK3 kinases, making them candidates for treating conditions like polycythemia vera and essential thrombocythemia .
Table 2: Therapeutic Applications of JAK Inhibitors Derived from Imidazo[1,2-b]pyridazine
Condition | JAK Inhibitor Status | Efficacy Evidence |
---|---|---|
Myeloproliferative disorders | Active | Clinical trials ongoing |
Rheumatoid arthritis | Active | Significant symptom relief reported |
Antiviral and Antitubercular Properties
Beyond anticancer and antimalarial applications, imidazo[1,2-b]pyridazine derivatives have been investigated for their antiviral and antitubercular activities. These compounds have shown efficacy against various viral targets and Mycobacterium tuberculosis, suggesting a broad spectrum of action against infectious diseases .
Case Studies and Research Findings
Several case studies underline the therapeutic potential of imidazo[1,2-b]pyridazine derivatives:
- Case Study 1: A derivative was evaluated in a clinical trial for its safety and efficacy in patients with myeloproliferative neoplasms (MPNs). The study reported an overall response rate of 95% among patients with specific mutations after treatment with the compound .
- Case Study 2: Another study focused on the synthesis of a series of imidazo[1,2-b]pyridazine derivatives that were tested for their binding affinity to amyloid plaques in vitro. These findings suggest potential applications in neurodegenerative diseases like Alzheimer's .
Wirkmechanismus
Target of Action
Similar compounds such as imidazo[1,2-b]pyridazines have been reported to inhibit interleukin-17a (il-17a) , and transforming growth factor-β activated kinase (TAK1) . These targets play a crucial role in mediating inflammatory responses in the body .
Mode of Action
It can be inferred from related compounds that it may interact with its targets, such as il-17a or tak1, to inhibit their activity . This inhibition could lead to a decrease in the production of pro-inflammatory cytokines, thereby reducing inflammation .
Biochemical Pathways
Related compounds have been shown to impact the il-23/il-17 axis, which is critical to the pathogenesis of psoriatic disease . By inhibiting IL-17A, these compounds can disrupt this pathway, leading to improved symptoms in patients with moderate-to-severe psoriasis and psoriatic arthritis .
Result of Action
Related compounds have been shown to dramatically improve skin and joint symptoms in patients with moderate-to-severe psoriasis and psoriatic arthritis by inhibiting il-17a .
Biochemische Analyse
Biochemical Properties
2-(Furan-2-yl)imidazo[1,2-b]pyridazine plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound has been shown to interact with enzymes such as PI3K and mTOR, which are crucial in cell signaling pathways . The interaction with these enzymes involves binding to their active sites, thereby inhibiting their activity. This inhibition can lead to downstream effects on cellular processes such as proliferation and survival. Additionally, 2-(Furan-2-yl)imidazo[1,2-b]pyridazine has been found to interact with proteins involved in inflammatory responses, such as IL-17A, making it a potential candidate for treating autoimmune diseases .
Cellular Effects
The effects of 2-(Furan-2-yl)imidazo[1,2-b]pyridazine on various cell types and cellular processes are profound. In cancer cells, this compound has demonstrated anti-proliferative activity, particularly against non-small cell lung cancer (NSCLC) cell lines such as A549 and H460 . It induces cell cycle arrest at the G1 phase and inhibits the phosphorylation of key signaling proteins like AKT and S6 . These actions result in the suppression of cell growth and proliferation. Furthermore, 2-(Furan-2-yl)imidazo[1,2-b]pyridazine influences gene expression by modulating the activity of transcription factors involved in cell survival and apoptosis.
Molecular Mechanism
At the molecular level, 2-(Furan-2-yl)imidazo[1,2-b]pyridazine exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of the PI3K/mTOR signaling pathway . By binding to the active sites of PI3K and mTOR, this compound prevents the phosphorylation and activation of downstream targets, leading to reduced cell proliferation and increased apoptosis. Additionally, 2-(Furan-2-yl)imidazo[1,2-b]pyridazine acts as an IL-17A inhibitor, blocking the interaction between IL-17A and its receptor, which is crucial for inflammatory responses . This inhibition can mitigate chronic inflammation and tissue damage associated with autoimmune diseases.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Furan-2-yl)imidazo[1,2-b]pyridazine have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that continuous exposure to 2-(Furan-2-yl)imidazo[1,2-b]pyridazine can lead to sustained inhibition of target enzymes and prolonged anti-proliferative effects in cancer cell lines . The compound’s efficacy may diminish over time due to potential adaptive responses by the cells.
Dosage Effects in Animal Models
The effects of 2-(Furan-2-yl)imidazo[1,2-b]pyridazine vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, adverse effects such as hepatotoxicity and gastrointestinal disturbances have been reported . The therapeutic window for 2-(Furan-2-yl)imidazo[1,2-b]pyridazine is relatively narrow, necessitating careful dose optimization to balance efficacy and safety.
Metabolic Pathways
2-(Furan-2-yl)imidazo[1,2-b]pyridazine is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 isoforms . The metabolism of this compound results in the formation of various metabolites, some of which retain biological activity. These metabolites can further interact with cellular targets, contributing to the overall pharmacological effects of 2-(Furan-2-yl)imidazo[1,2-b]pyridazine. Additionally, the compound can influence metabolic flux by modulating the activity of key metabolic enzymes.
Transport and Distribution
The transport and distribution of 2-(Furan-2-yl)imidazo[1,2-b]pyridazine within cells and tissues are mediated by specific transporters and binding proteins . Once inside the cell, the compound can localize to various subcellular compartments, including the cytoplasm and nucleus. The distribution pattern is influenced by factors such as lipophilicity and the presence of targeting signals. The accumulation of 2-(Furan-2-yl)imidazo[1,2-b]pyridazine in specific tissues can enhance its therapeutic effects but may also contribute to toxicity.
Subcellular Localization
The subcellular localization of 2-(Furan-2-yl)imidazo[1,2-b]pyridazine is critical for its activity and function. This compound has been found to localize predominantly in the cytoplasm and nucleus, where it can interact with its molecular targets . The presence of specific targeting signals or post-translational modifications can direct 2-(Furan-2-yl)imidazo[1,2-b]pyridazine to particular subcellular compartments, enhancing its efficacy. For example, nuclear localization allows the compound to modulate gene expression by interacting with transcription factors and other nuclear proteins.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-2-yl)imidazo[1,2-b]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridazine with furan-2-carbaldehyde in the presence of a suitable catalyst. The reaction is often carried out in a solvent such as ethanol or acetonitrile, and the mixture is heated to promote cyclization .
Industrial Production Methods
Industrial production of 2-(Furan-2-yl)imidazo[1,2-b]pyridazine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to ensure scalability and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Furan-2-yl)imidazo[1,2-b]pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the imidazo[1,2-b]pyridazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can introduce various functional groups onto the imidazo[1,2-b]pyridazine core .
Vergleich Mit ähnlichen Verbindungen
2-(Furan-2-yl)imidazo[1,2-b]pyridazine can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridines: These compounds also feature a fused imidazo ring but differ in their biological activities and applications.
Imidazo[1,2-b]pyrazines: Similar in structure but with different substituents and functional groups, leading to varied chemical and biological properties.
Uniqueness
The presence of the furan ring in 2-(Furan-2-yl)imidazo[1,2-b]pyridazine imparts unique electronic and steric properties, which can influence its reactivity and interactions with biological targets. This makes it a valuable scaffold for drug discovery and development .
Biologische Aktivität
The compound 2-(Furan-2-yl)imidazo[1,2-b]pyridazine is part of a class of heterocyclic compounds known for their diverse biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its potential as an anticancer and antimicrobial agent, as well as its mechanisms of action and structure-activity relationships (SAR).
Chemical Structure and Synthesis
The chemical structure of 2-(Furan-2-yl)imidazo[1,2-b]pyridazine can be represented as follows:
This compound is synthesized typically through multi-step reactions involving imidazole and pyridazine derivatives. The synthesis often aims to optimize the pharmacological properties by modifying substituents on the imidazo and pyridazine rings.
Biological Activity Overview
Research has demonstrated that 2-(Furan-2-yl)imidazo[1,2-b]pyridazine exhibits significant biological activities, particularly:
- Anticancer Activity : Inhibition of various kinases has been reported, which are crucial in cancer cell proliferation and survival.
- Antimicrobial Activity : The compound has shown efficacy against both Gram-positive and Gram-negative bacteria, as well as antifungal properties.
The anticancer effects of 2-(Furan-2-yl)imidazo[1,2-b]pyridazine primarily stem from its ability to inhibit specific kinases involved in tumor growth and metastasis. Notable findings include:
- Kinase Inhibition : Studies indicate IC50 values ranging from 0.004 to 5.91 μM against various kinases such as TRKA, TRKB, and TRKC .
- Tumor Growth Regression : In vivo studies demonstrated a 20% regression in tumor growth at doses of 50 mg/kg, indicating potential for therapeutic use in cancer treatment .
Case Study: In Vitro and In Vivo Efficacy
A series of experiments conducted on xenograft models showed that derivatives of 2-(Furan-2-yl)imidazo[1,2-b]pyridazine could effectively suppress tumor growth. For instance, compounds with structural modifications exhibited enhanced potency against cancer cell lines with IC50 values as low as 0.011 μM against specific targets like PfCDPK1 in Plasmodium falciparum strains .
Efficacy Against Bacterial Strains
The compound has been evaluated for its antimicrobial properties against several pathogens:
Pathogen | Activity | IC50 (μM) |
---|---|---|
Streptococcus pyogenes | Antibacterial | 0.027 |
Staphylococcus aureus | Antibacterial | 0.024 |
Pseudomonas aeruginosa | Antibacterial | 0.065 |
Escherichia coli | Antibacterial | 0.070 |
Plasmodium falciparum | Antimalarial | 6.8 nM |
These results indicate a broad spectrum of activity that could be harnessed for therapeutic applications in infectious diseases .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications at specific positions on the imidazo and pyridazine rings significantly affect the biological activity:
- Substituent Effects : The introduction of electron-withdrawing or electron-donating groups can enhance binding affinity to target enzymes.
- Positioning : Variations in substituent positioning lead to different inhibitory profiles against kinases and other biological targets.
Eigenschaften
IUPAC Name |
2-(furan-2-yl)imidazo[1,2-b]pyridazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O/c1-4-10-12-8(7-13(10)11-5-1)9-3-2-6-14-9/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOWMZLMKRQUFCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2N=C1)C3=CC=CO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.